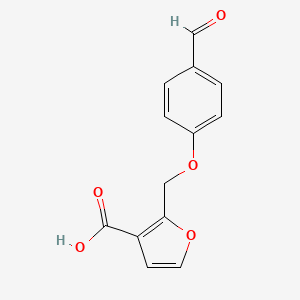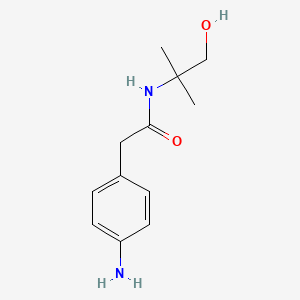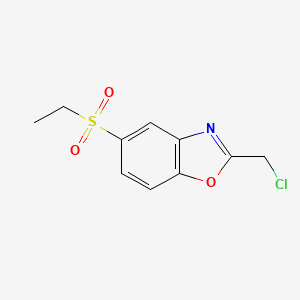
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Overview
Description
This compound is a derivative of benzoxazole, which is an aromatic organic compound. It has a chloromethyl group (-CH2Cl) and an ethanesulfonyl group (-CH2CH2SO2-) attached to it .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions like the Blanc chloromethylation . This reaction involves aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids .Scientific Research Applications
Synthesis of Derivatives
A study describes a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an important precursor for creating a series of 3,5-disubstituted benzoxazoles. This compound, structurally related to 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, is established as a promising heterocycle due to its potential pharmacological activities (Khodot & Rakitin, 2022).
Quantum Mechanical Studies
A paper focused on aromatic halogen-substituted sulfonamidobenzoxazole compounds, including ones similar to 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, reveals their potential in light harvesting applications. These compounds were examined for stable conformations, electron distribution, and nonlinear optical properties, highlighting their significance in novel inhibitor molecules and light harvesting efficiency in DSSC's design (Mary et al., 2019).
Antimicrobial Activity
A research article discusses the synthesis of new benzoxazole derivatives, closely related to 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, with potent in vitro antimicrobial activities. These derivatives show broad-spectrum activity against various microorganisms, emphasizing their potential in developing new antimicrobial agents (Tekiner-Gulbas et al., 2004).
Chemical Reactions and Applications
In another study, the reactivity of N-chloromethyl-2-thiono-benzoxazoles is explored. These compounds, structurally similar to the subject chemical, undergo nucleophilic substitution to form various fused systems, underscoring their versatility in chemical synthesis (Abdel-rahman et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-ethylsulfonyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-16(13,14)7-3-4-9-8(5-7)12-10(6-11)15-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEAONHKWDBRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)

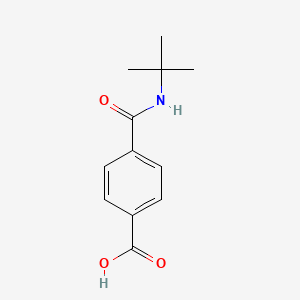

![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)
![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
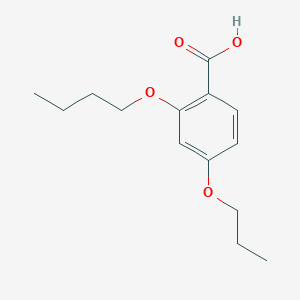

![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
